molecular formula C21H25N3O3 B2529659 1-(3,4-Dimethylphenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea CAS No. 1207005-57-9

1-(3,4-Dimethylphenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea

Cat. No. B2529659
CAS RN: 1207005-57-9
M. Wt: 367.449
InChI Key: RXAGFBHZHLQCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(3,4-Dimethylphenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea" is a urea derivative, which is a class of compounds known for their potential biological activities. Urea derivatives have been synthesized and evaluated for various pharmacological properties, including anticancer and antiangiogenic activities. The papers provided discuss different urea derivatives and their synthesis, biological evaluation, and potential as therapeutic agents.

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of the provided papers, different synthetic routes have been explored. For instance, the synthesis of 3-aryl-1,6-naphthyridine-2,7-diamines and related 2-ureas involved the condensation of diaminonicotinaldehyde with substituted phenylacetonitriles, followed by a reaction with isocyanates . Another approach for synthesizing 1-aryl-3-(2-chloroethyl) ureas was derived from 4-phenylbutyric acid and alkylanilines . Additionally, Schiff bases of 1-phenyl-2-morpholinoethylidene-1-urea were synthesized by condensation with various carbonyl compounds . These methods highlight the versatility in the synthesis of urea derivatives, which can be tailored for specific biological targets.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The papers suggest that slight modifications in the structure can significantly affect the potency and selectivity of these compounds towards different biological targets. For example, the presence of a 3-phenyl group in the urea derivatives was associated with nonspecific inhibition of tyrosine kinases, whereas 3-(3,5-dimethoxyphenyl) derivatives showed high selectivity for the FGF receptor-1 tyrosine kinase . This indicates that the substitution pattern on the phenyl ring plays a critical role in determining the specificity of these inhibitors.

Chemical Reactions Analysis

The chemical reactivity of urea derivatives is influenced by the functional groups attached to the urea moiety. In the synthesis of 3-aryl-1,6-naphthyridine-2,7-diamines, the reactivity of the amino group was manipulated using protecting groups to achieve selective alkylation . The reactivity of these compounds towards biological targets also varies; for instance, 1-aryl-3-(2-chloroethyl) ureas showed cytotoxicity against human adenocarcinoma cells, while their N-nitroso derivatives were inactive . This highlights the importance of the chemical structure in the reactivity and biological activity of urea derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, can influence their biological efficacy. The synthesis of water-soluble analogues, such as the (7-morpholinylpropylamino) analogue, was important for maintaining high potency and selectivity towards the FGF receptor-1 tyrosine kinase . The cytotoxicity of 1-aryl-3-(2-chloroethyl) ureas against cancer cells also underscores the importance of the lipophilic and electronic properties of the substituents on the urea scaffold . These properties are critical for the compounds' ability to interact with biological targets and exert their therapeutic effects.

Scientific Research Applications

Hydrogen Bonding and Structural Studies

Research has illuminated the role of urea derivatives, similar to "1-(3,4-Dimethylphenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea," in studying hydrogen bonding and molecular structure. For instance, studies on substituted ureas have utilized solid-state NMR, IR, and Raman spectroscopies, alongside single-crystal X-ray diffraction, to elucidate the intricate details of hydrogen bonding and molecular conformations (Kołodziejski et al., 1993). Such research is pivotal in understanding the structural characteristics of chemical compounds, influencing their reactivity and interaction with other molecules.

Anion Coordination Chemistry

Urea-based ligands, akin to the compound , play a crucial role in anion coordination chemistry. Investigations into protonated urea-based ligands have revealed their capacity to form complexes with inorganic oxo-acids, showcasing diverse hydrogen bond motifs (Wu et al., 2007). This research underscores the versatility of urea derivatives in forming stable complexes with various anions, which is fundamental in catalysis, environmental remediation, and the development of new materials.

Microbial Degradation of Urea Herbicides

The environmental fate of substituted urea herbicides, including compounds structurally related to "1-(3,4-Dimethylphenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea," has been extensively studied. Research demonstrates the capability of Aspergillus species to degrade urea herbicides, highlighting the importance of microbial processes in the biodegradation of environmental pollutants (Murray et al., 1969). This knowledge is crucial for developing strategies to mitigate the environmental impact of synthetic chemicals.

Antioxidant, Enzyme Inhibitory, and Anticancer Properties

Further studies on urea derivatives have explored their biological activities, including antioxidant properties and enzyme inhibitory effects. For example, ureas derived from phenethylamines have shown significant human carbonic anhydrase inhibitory activities and antioxidant properties (Aksu et al., 2016). Moreover, certain 1-aryl-3-(2-chloroethyl) ureas have demonstrated potential as anticancer agents (Gaudreault et al., 1988). These findings underscore the therapeutic potential of urea derivatives, offering insights into their utility in developing new treatments for various diseases.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-15-3-6-19(13-16(15)2)23-21(26)22-18-7-4-17(5-8-18)14-20(25)24-9-11-27-12-10-24/h3-8,13H,9-12,14H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAGFBHZHLQCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.